An In-depth Technical Guide to 1-Chloroundecane
An In-depth Technical Guide to 1-Chloroundecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloroundecane, a chlorinated long-chain alkane. The information presented herein is intended to support research and development activities by providing detailed data on its chemical and physical properties, established protocols for its synthesis and purification, and essential safety and handling information.
Core Properties and CAS Number
1-Chloroundecane is a colorless to light yellow liquid.[1] Its unique properties make it a valuable intermediate in various chemical syntheses. The Chemical Abstracts Service (CAS) has assigned the number 2473-03-2 to this compound.[1][2][3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-chloroundecane is presented in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 2473-03-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₃Cl | [1][2][3][4] |
| Molecular Weight | 190.76 g/mol | [4] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| IUPAC Name | 1-Chloroundecane | [2][3] |
| Synonyms | n-Undecyl chloride, Undecyl chloride | [2][3] |
| Physical Property | Value | Reference |
| Boiling Point | 242 °C | [5][6] |
| Melting Point | -17 °C | [5] |
| Density | 0.870 g/cm³ | [5] |
| Solubility | Practically insoluble in water. | [5] |
| logP | 6.31 | [5] |
Synthesis and Purification
The synthesis of 1-chloroundecane is most commonly achieved through the chlorination of 1-undecanol (B7770649). A detailed experimental protocol for this transformation is provided below, followed by a procedure for the purification of the crude product.
Experimental Protocol: Synthesis of 1-Chloroundecane from 1-Undecanol
This procedure details the conversion of 1-undecanol to 1-chloroundecane using thionyl chloride. This method is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.
Materials:
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1-Undecanol
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Thionyl chloride (SOCl₂)
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Pyridine (optional, as a catalyst and acid scavenger)
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Anhydrous diethyl ether or other suitable anhydrous solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
Procedure:
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Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.
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Reagent Preparation: Charge the flask with 1-undecanol and dissolve it in a suitable anhydrous solvent like diethyl ether.
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Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture can then be gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-chloroundecane.
Experimental Protocol: Purification by Vacuum Distillation
Due to its relatively high boiling point, 1-chloroundecane is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.
Materials:
-
Crude 1-chloroundecane
-
Vacuum distillation apparatus (including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum adapter)
-
Vacuum pump
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Cold trap
-
Heating mantle
-
Stir bar or boiling chips
-
Manometer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a good vacuum. Place a stir bar or boiling chips in the distillation flask containing the crude 1-chloroundecane.
-
System Evacuation: Connect the apparatus to a vacuum pump via a cold trap. Slowly evacuate the system to the desired pressure.
-
Distillation: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for 1-chloroundecane at the recorded pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has vaporized to avoid the concentration of potentially explosive peroxides in the distillation pot.
-
Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum. The purified 1-chloroundecane is collected from the receiving flask.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagrams have been generated using the DOT language.
